E260

Beschreibung

Eigenschaften

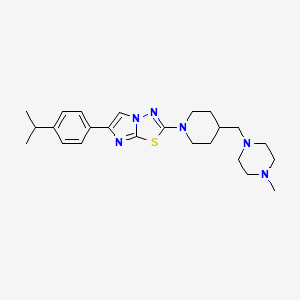

IUPAC Name |

2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6S/c1-18(2)20-4-6-21(7-5-20)22-17-30-23(25-22)31-24(26-30)29-10-8-19(9-11-29)16-28-14-12-27(3)13-15-28/h4-7,17-19H,8-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHSWNJYHRAOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N4CCC(CC4)CN5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Glacial Acetic Acid for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Glacial acetic acid, the anhydrous form of acetic acid, is a fundamental reagent in numerous scientific disciplines, particularly within pharmaceutical research and development.[1] Its versatility as a solvent, reagent, and pH modifier makes a thorough understanding of its physicochemical properties essential for safe and effective laboratory use.[2][3] This guide provides an in-depth overview of these properties, detailed experimental protocols for their verification, and visualizations of key laboratory workflows.

Core Physicochemical Properties

Glacial acetic acid is a colorless liquid with a characteristic pungent, vinegar-like odor.[1][4] The term "glacial" refers to its tendency to form ice-like crystals at temperatures just below room temperature.[1][5] It is a weak carboxylic acid, but in its concentrated form, it is highly corrosive.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of glacial acetic acid for easy reference and comparison.

Table 1: General Properties

| Property | Value | Source(s) |

| Chemical Formula | CH₃COOH | [1][4] |

| Molecular Weight | 60.05 g/mol | [1][5] |

| Appearance | Clear, colorless liquid or crystalline solid | [1][6] |

| Odor | Pungent, vinegar-like | [1][5] |

| pKa | ~4.76 | [1][7] |

Table 2: Physical Constants

| Property | Value | Source(s) |

| Melting/Freezing Point | ~16.6 °C (61.9 °F) | [1][5][8] |

| Boiling Point | ~118.1 °C (244.6 °F) | [1][5][8] |

| Density | ~1.049 g/cm³ at 25 °C | [1][5][8] |

| Flash Point | ~39-40 °C (102.2-104 °F) | [1][6][9] |

| Refractive Index | ~1.371 | [10] |

Table 3: Solubility and Purity Specifications (ACS Grade)

| Property | Specification | Source(s) |

| Solubility | Miscible with water, ethanol, ether, and glycerol | [1] |

| Assay | ≥ 99.7% | [11] |

| Water Content | < 1% | [8][11] |

| Residue after Evaporation | ≤ 0.001% | [11] |

| Chloride (Cl) | ≤ 1 ppm | [11] |

| Sulfate (SO₄) | ≤ 1 ppm | [11] |

| Heavy Metals (as Pb) | ≤ 0.5 ppm | [11] |

| Iron (Fe) | ≤ 0.2 ppm | [11] |

Role in Pharmaceutical Development

Glacial acetic acid plays a multifaceted role in the pharmaceutical industry. Its polar nature makes it an excellent solvent for a wide range of organic compounds, including many active pharmaceutical ingredients (APIs).[2][3] This property is crucial for achieving desired concentrations in liquid formulations like syrups and injectables.[2] It also serves as a vital reagent and intermediate in the synthesis of various pharmaceutical compounds, including the formation of acetylated derivatives to enhance biological activity.[2][3] Furthermore, it is utilized as a pH regulator to ensure the stability and efficacy of drug formulations and as a preservative due to its antimicrobial properties.[3] In analytical chemistry, it is a common component in mobile phases for techniques like high-performance liquid chromatography (HPLC).[2]

Experimental Protocols

Detailed methodologies for verifying the key properties of glacial acetic acid are crucial for quality control in a laboratory setting.

Determination of Purity by Titration

This method determines the percentage of acetic acid in a sample through acid-base titration.[10][12]

Materials:

-

Glacial acetic acid sample

-

Standardized 1 N sodium hydroxide (B78521) (NaOH) solution

-

Phenolphthalein (B1677637) indicator solution

-

Deionized water, freshly boiled and cooled

-

Glass-stoppered flask

-

Burette

-

Pipette

-

Analytical balance

Procedure:

-

Accurately weigh approximately 2 mL of the glacial acetic acid sample into a tared, glass-stoppered flask.[13]

-

Add 40 mL of freshly boiled and cooled deionized water.[13]

-

Add 2-3 drops of phenolphthalein indicator solution.

-

Titrate the solution with a standardized 1 N sodium hydroxide solution until a persistent pink color is observed.[13]

-

Record the volume of NaOH solution used.

-

Calculate the percentage of acetic acid (C₂H₄O₂) using the following formula:

% Acetic Acid = (V × N × 60.05) / (W × 10)

Where:

-

V = volume of NaOH solution in mL

-

N = normality of the NaOH solution

-

W = weight of the glacial acetic acid sample in grams

-

60.05 = molecular weight of acetic acid

-

Measurement of Water Content (Karl Fischer Titration)

Karl Fischer titration is a standard method for determining the water content in a substance.

Materials:

-

Glacial acetic acid sample

-

Karl Fischer titrator

-

Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent)

-

Methanol (anhydrous)

-

Syringe and needle

Procedure:

-

Standardize the Karl Fischer reagent with a known amount of water.

-

Inject a precisely weighed amount of the glacial acetic acid sample into the titration vessel containing anhydrous methanol.

-

The Karl Fischer reagent is titrated into the vessel until the endpoint is reached, which is detected potentiometrically.

-

The water content is calculated based on the amount of Karl Fischer reagent consumed.

Identification of Impurities by Gas Chromatography (GC)

Gas chromatography can be used to separate and identify volatile organic impurities in glacial acetic acid.[14]

Materials:

-

Gas chromatograph with a flame ionization detector (FID)

-

Appropriate capillary column (e.g., a polar column like a wax-type)

-

Helium or nitrogen as the carrier gas

-

Syringe for sample injection

-

Glacial acetic acid sample

-

Standards of potential impurities (e.g., acetaldehyde, ethyl acetate)

Procedure:

-

Set the GC operating conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate).

-

Inject a known volume of the glacial acetic acid sample into the gas chromatograph.

-

The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

-

The retention times of any impurity peaks are compared to the retention times of known standards to identify the impurities.

-

The peak areas can be used to quantify the impurities.

Visualizations

Experimental Workflow for Purity Determination

Caption: A flowchart illustrating the parallel workflows for determining the purity of glacial acetic acid using titration and gas chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

Glacial acetic acid is often used in the capping step of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to block unreacted amino groups.[1]

Caption: A diagram showing the logical relationship of the capping step in SPPS, where glacial acetic acid is a component of the capping mixture.

Safety and Handling

Glacial acetic acid is a corrosive and flammable liquid that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[15][16] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn.[15] It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[15][17] It is incompatible with strong oxidizing agents, bases, and metals.[16] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Glacial Acetic Acid in Pharmaceutical Industry and Drug Formulation [ysxlglacialaceticacid.com]

- 3. Exploring the Role of Glacial Acetic Acid in Pharmaceutical Applications and Its Importance [ysxlglacialaceticacid.com]

- 4. GLACIAL ACETIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. What is Glacial Acetic Acid - Properties & Specifications [wanwei-pva.com]

- 6. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glacial acetic acid properties [ysxlglacialaceticacid.com]

- 8. usalab.com [usalab.com]

- 9. casewayproducts.com [casewayproducts.com]

- 10. Assessment of Purity in Glacial Acetic Acid Through Analytical Testing Methods [ysxlglacialaceticacid.com]

- 11. laballey.com [laballey.com]

- 12. racetate.com [racetate.com]

- 13. fao.org [fao.org]

- 14. Methods for Detecting Impurities in Glacial Acetic Acid [eureka.patsnap.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. fishersci.com [fishersci.com]

- 17. rcilabscan.com [rcilabscan.com]

The Pivotal Role of Acetic Acid in Cellular Metabolism and Energy Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acetic acid, a simple two-carbon molecule, has emerged as a crucial player in cellular metabolism, bioenergetics, and the epigenetic landscape. Once viewed as a mere metabolic intermediate, it is now recognized as a significant substrate that fuels fundamental cellular processes, particularly under conditions of nutrient stress and in pathological states such as cancer. This technical guide provides a comprehensive exploration of the multifaceted roles of acetic acid, focusing on its conversion to the central metabolic hub, acetyl-CoA, and its subsequent fates in vital cellular pathways. We delve into the enzymatic machinery governing acetate (B1210297) utilization, its impact on energy production, lipid synthesis, and gene regulation, and present detailed experimental methodologies to investigate these processes.

From Acetate to Acetyl-CoA: The Gateway to Cellular Metabolism

The metabolic journey of acetic acid begins with its transport into the cell and its subsequent activation to acetyl-CoA. This conversion is a critical juncture, as acetyl-CoA is a cornerstone metabolite that participates in a vast array of anabolic and catabolic reactions.

Acetate Transport: The entry of acetate into cells is mediated by various mechanisms, including passive diffusion of its protonated form (acetic acid) and carrier-mediated transport by monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs). The expression and activity of these transporters can vary significantly between different cell types and tissues, influencing their capacity to utilize acetate.[1]

Conversion to Acetyl-CoA: The activation of acetate to acetyl-CoA is an ATP-dependent reaction catalyzed by acetyl-CoA synthetase (ACSS). Mammals express two major isoforms of this enzyme with distinct subcellular localizations and metabolic roles:

-

ACSS1 (Mitochondrial): Primarily located in the mitochondrial matrix, ACSS1 converts acetate to acetyl-CoA, which can then directly enter the citric acid cycle for oxidation and ATP production.[1][2]

-

ACSS2 (Cytosolic/Nuclear): Found in the cytoplasm and nucleus, ACSS2 generates a pool of acetyl-CoA that is utilized for biosynthetic processes, most notably fatty acid synthesis, and for the acetylation of proteins, including histones.[1][2]

Data Presentation: Quantitative Insights into Acetate Metabolism

To provide a clear and comparative overview, the following tables summarize key quantitative data related to acetate metabolism.

| Parameter | Value | Organism/Cell Type | Conditions | Reference(s) |

| Km for Acetate (ACSS1) | 0.6 mM | Human | In vitro | [2] |

| Km for Acetate (ACSS2) | Not explicitly found | Human | In vitro | |

| Km for Propionate (ACSS1) | 4.1 mM | Human | In vitro | [2] |

| Km for Butyrate (ACSS1) | >10 mM | Human | In vitro | [2] |

Table 1: Michaelis-Menten Constants (Km) of Human Acetyl-CoA Synthetases. This table highlights the substrate specificity of ACSS1, showing a higher affinity for acetate compared to other short-chain fatty acids.

| Condition | Serum Acetate Concentration (µM) | Subject Group | Reference(s) |

| Lean | 67 ± 37 | Human (males) | [3] |

| Obese | 151 ± 81 | Human (males) | [3] |

| Untreated Obese Diabetic | 365 ± 111 | Human (males) | [3] |

| Fasting (Men) | 98 ± 33 | Human (males) | [4] |

| Fasting (Women) | 92 ± 38 | Human (females) | [4] |

Table 2: Serum Acetate Concentrations in Humans. This table illustrates the variation in circulating acetate levels under different physiological and pathological states.

| Cell Line / Condition | Acetate Uptake Rate (nmole/h/µL cells) | Reference(s) |

| A549 (Normoxia) | 1.9 ± 0.1 | [5] |

| A549 (Hypoxia) | 2.5 ± 0.1 | [5] |

Table 3: Acetate Uptake Rates in A549 Human Lung Carcinoma Cells. This data indicates an increased reliance on acetate uptake under hypoxic conditions.

| Condition | Contribution of Acetate to Acetyl-CoA | Cell Type | Reference(s) |

| Normoxia | <10% | Cultured cancer cells | [6] |

| Hypoxia | 20-50% | Cultured cancer cells | [6] |

Table 4: Fractional Contribution of Acetate to Cytosolic Acetyl-CoA Pools. This table demonstrates the significant shift towards acetate as a carbon source for acetyl-CoA production in cancer cells under low oxygen conditions.

| Parameter | Value | Organism | Growth Condition | Reference(s) |

| Acetyl-CoA Concentration | 20-600 µM | E. coli K12 | Aerobic, glucose | [7][8] |

| Malonyl-CoA Concentration | 4-90 µM | E. coli K12 | Aerobic, glucose | [7][8] |

Table 5: Intracellular Acyl-CoA Concentrations in Escherichia coli. This table provides an example of the intracellular concentrations of key metabolites in a prokaryotic system.

Acetic Acid in Energy Production: Fueling the Citric Acid Cycle

Once converted to acetyl-CoA in the mitochondria by ACSS1, acetate directly fuels the citric acid (TCA) cycle, a central metabolic pathway for the oxidation of carbohydrates, fats, and proteins to generate ATP.[1]

The overall reaction for the complete oxidation of one molecule of acetate is:

CH₃COOH + 2O₂ → 2CO₂ + 2H₂O

The acetyl group from acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). Through a series of enzymatic reactions, the two carbons of the acetyl group are oxidized to CO₂, generating reducing equivalents in the form of NADH and FADH₂. These electron carriers then donate their electrons to the electron transport chain, driving oxidative phosphorylation and the synthesis of ATP. The theoretical maximum yield of ATP from the complete oxidation of one molecule of acetate is approximately 10 ATP molecules.

Acetic Acid in Biosynthesis and Epigenetics

The cytosolic and nuclear pool of acetyl-CoA, primarily generated by ACSS2, serves as a fundamental building block for various anabolic pathways and as a key regulator of gene expression.

Fatty Acid Synthesis: Acetyl-CoA is the precursor for the de novo synthesis of fatty acids.[9] In rapidly proliferating cells, such as cancer cells, the demand for fatty acids for membrane biosynthesis is high. Under conditions of nutrient stress, such as hypoxia, where glucose-derived acetyl-CoA is limited, acetate becomes a critical source for maintaining fatty acid synthesis.[6][10]

Histone Acetylation and Gene Regulation: Acetyl-CoA is the acetyl group donor for the acetylation of histone proteins, a key epigenetic modification that regulates gene expression.[11][12] Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This modification neutralizes the positive charge of the lysine, leading to a more relaxed chromatin structure (euchromatin), which is generally associated with transcriptional activation.[11][13][14] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin compaction (heterochromatin) and transcriptional repression.[12][13] The availability of nuclear acetyl-CoA derived from acetate can therefore directly influence the epigenetic landscape and gene expression programs.[15]

Signaling Pathways Influenced by Acetic Acid Metabolism

AMPK Signaling Pathway

Acetic acid metabolism can influence the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. The activation of acetate to acetyl-CoA by ACSS consumes ATP, leading to an increase in the AMP:ATP ratio. This change in the cellular energy status activates AMPK.[16][17] Activated AMPK, in turn, phosphorylates and regulates a multitude of downstream targets to restore energy balance. This includes the inhibition of anabolic pathways that consume ATP, such as fatty acid and cholesterol synthesis, and the activation of catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis.[16][17][18]

Experimental Protocols

Measurement of Acetyl-CoA Synthetase (ACSS) Activity

This protocol describes a continuous coupled enzymatic assay for ACSS activity, where product formation is monitored spectrophotometrically by measuring the formation of NADH.[19]

Principle: The activity of ACSS is coupled to the reactions catalyzed by citrate synthase (CS) and malate (B86768) dehydrogenase (MDH).

-

ACSS: Acetate + CoA + ATP → Acetyl-CoA + AMP + PPi

-

CS: Acetyl-CoA + Oxaloacetate → Citrate + CoA

-

MDH: L-Malate + NAD⁺ → Oxaloacetate + NADH + H⁺

Under conditions where CS and MDH are in excess, the rate of NADH formation is directly proportional to the ACSS activity.

Reagents:

-

Tris-HCl buffer (100 mM, pH 7.8)

-

MgCl₂ (10 mM)

-

ATP (4 mM)

-

CoA (0.15 mM)

-

L-Malate (10 mM)

-

NAD⁺ (1 mM)

-

Citrate Synthase (CS) (excess)

-

Malate Dehydrogenase (MDH) (excess)

-

Sodium Acetate (1 M stock)

-

Cell-free extract containing ACSS

Procedure:

-

Prepare a master mix containing all reagents except sodium acetate and the cell-free extract in a 96-well plate.

-

Add the cell-free extract to the master mix.

-

Initiate the reaction by adding sodium acetate.

-

Immediately measure the increase in absorbance at 340 nm (due to NADH formation) in a plate reader at 37°C in kinetic mode for 5-10 minutes.

-

Calculate the ACSS activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

¹³C-Metabolic Flux Analysis (MFA) using Sodium Acetate-1,2-¹³C₂

This protocol outlines the key steps for performing ¹³C-MFA in cultured cells to trace the metabolic fate of acetate.[20][21]

Materials:

-

Cultured cells of interest

-

Standard culture medium

-

Labeling medium (standard medium with unlabeled acetate replaced by Sodium Acetate-1,2-¹³C₂)

-

Ice-cold phosphate-buffered saline (PBS)

-

Cold quenching solution (e.g., 80% methanol (B129727) at -80°C)

-

Cell scraper

-

Centrifuge

-

GC-MS or LC-MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with the pre-warmed ¹³C-acetate labeling medium.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state (typically 24-48 hours for mammalian cells).

-

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately quench metabolism by adding the cold quenching solution.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Analyze the isotopic labeling patterns of intracellular metabolites using GC-MS or LC-MS.

-

Derivatization of metabolites may be required prior to GC-MS analysis.

-

-

Data Analysis:

-

Use computational modeling to fit the experimentally measured mass isotopomer distributions to a metabolic network model to quantify intracellular metabolic fluxes.

-

Logical Relationships: The Centrality of Acetyl-CoA

The diagram below illustrates the central position of acetyl-CoA derived from acetic acid in linking catabolic and anabolic pathways.

Conclusion

Acetic acid is a versatile metabolic substrate and signaling molecule with profound implications for cellular function. Its conversion to acetyl-CoA provides a vital link to central carbon metabolism, supporting both energy production and the biosynthesis of essential macromolecules. The differential roles of the mitochondrial and cytosolic/nuclear pools of acetyl-CoA derived from acetate highlight the compartmentalization and intricate regulation of cellular metabolism. Understanding the quantitative contributions of acetate to these pathways, particularly in the context of disease, opens new avenues for therapeutic intervention. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the therapeutic potential of targeting acetate metabolism.

References

- 1. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic Acetate Is a Potential Biomarker of Metabolic Health and Therapeutic Response: A Pilot Cross-Sectional Investigation | Qasem | Journal of Endocrinology and Metabolism [jofem.org]

- 4. Serum acetate:propionate ratio is related to serum cholesterol in men but not women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]

- 9. Acetate pathway - Wikipedia [en.wikipedia.org]

- 10. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 12. Histone deacetylases and mechanisms of regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of histone acetylation in the control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetate supplementation increases brain histone acetylation and inhibits histone deacetylase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. en.bio-protocol.org [en.bio-protocol.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Pivotal Role of Acetate-Derived Acetyl-CoA in Cellular Metabolism and Epigenetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-Coenzyme A (acetyl-CoA) stands at the crossroads of cellular metabolism, linking catabolic processes with anabolic pathways. While traditionally viewed as a product of glucose and fatty acid oxidation, the conversion of acetate (B1210297) to acetyl-CoA has emerged as a critical metabolic hub, particularly under conditions of metabolic stress such as hypoxia and nutrient deprivation. This pathway, primarily catalyzed by Acetyl-CoA Synthetase 2 (ACSS2) in the cytoplasm and nucleus, provides a vital alternative source of carbon for fundamental cellular processes. This technical guide delves into the core biological functions of acetyl-CoA derived from acetate, offering a comprehensive overview of its roles in lipid biosynthesis, histone acetylation, and cellular signaling. We provide a detailed examination of the enzymatic machinery, quantitative insights into metabolic flux, and a survey of its implications in health and disease, with a particular focus on oncology and neuroscience. This document is intended to be a resource for researchers and professionals in drug development, providing detailed experimental protocols and conceptual frameworks to facilitate further investigation into this therapeutically relevant metabolic axis.

Introduction: Acetate as a Key Metabolic Substrate

Acetate, a short-chain fatty acid, is now recognized as a significant carbon source for cells, especially in environments where glucose and other nutrients are limited.[1] Endogenous acetate is produced through various pathways, including the deacetylation of proteins like histones.[2] Exogenous acetate is readily available in the circulation, with plasma concentrations in humans typically ranging from 50 to 200 µM.[3] The utilization of acetate as a metabolic fuel is contingent on its conversion to acetyl-CoA, a reaction catalyzed by acetyl-CoA synthetases (ACSS).

There are two key isoforms of this enzyme in mammalian cells: ACSS1, which is located in the mitochondria, and ACSS2, which is found in the cytoplasm and nucleus.[4] This compartmentalization underscores the distinct roles of acetate-derived acetyl-CoA in different cellular processes. Mitochondrial acetyl-CoA primarily enters the tricarboxylic acid (TCA) cycle for energy production, while the nucleocytosolic pool is a crucial building block for the synthesis of fatty acids and a substrate for protein acetylation, most notably the acetylation of histones.[5]

Core Biological Functions of Acetate-Derived Acetyl-CoA

The conversion of acetate to acetyl-CoA by ACSS2 is a critical node in cellular metabolism, supporting two primary functions: providing a carbon source for biosynthesis and regulating gene expression through epigenetic modifications.

De Novo Lipogenesis

Under metabolic stress conditions such as hypoxia, cancer cells exhibit a heightened reliance on acetate for de novo lipogenesis.[6] Acetate-derived acetyl-CoA serves as the fundamental two-carbon unit for the synthesis of fatty acids, which are essential components of cellular membranes and signaling molecules. This pathway is particularly crucial for rapidly proliferating cancer cells that have a high demand for biomass production.[6]

Histone Acetylation and Epigenetic Regulation

A seminal function of nuclear acetyl-CoA derived from acetate is its role as the acetyl donor for histone acetylation.[7] This post-translational modification, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine (B10760008) residues on histone tails, leading to a more open chromatin structure that facilitates gene transcription.[7] The nuclear pool of acetyl-CoA, directly fueled by ACSS2 activity, can therefore profoundly influence the epigenetic landscape and gene expression programs.[7] This is particularly important for the activation of genes involved in stress responses, autophagy, and lysosomal biogenesis.[7]

Quantitative Data on Acetate Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the conversion of acetate to acetyl-CoA.

Table 1: Kinetic Parameters of Human Acetyl-CoA Synthetases (ACSS1 and ACSS2)

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Cellular Location | Primary Function | Reference |

| ACSS1 | Acetate | ~0.2 | Not widely reported | Mitochondria | TCA cycle fuel | [8] |

| Propionate | >10 | Not widely reported | [8] | |||

| ACSS2 | Acetate | ~0.03 - 0.05 | Not widely reported | Cytosol, Nucleus | Lipid synthesis, Histone acetylation | [8] |

| Propionate | >10 | Not widely reported | [8] |

Table 2: Contribution of Acetate to the Acetyl-CoA Pool in Hypoxic Cancer Cells

| Cell Line | Condition | Contribution of Acetate to Acetyl-CoA Pool (%) | Reference |

| MDA-MB-468 | Hypoxia (1% O₂) | ~25-50 | [9][10] |

| HeLa | Hypoxia (1% O₂) | ~20-40 | [9][10] |

| A549 | Hypoxia (1% O₂) | ~20-35 | [9][10] |

Table 3: Intracellular Concentrations of Acetate and Acetyl-CoA

| Cell Type/Condition | Compartment | Acetate Concentration (µM) | Acetyl-CoA Concentration (µM) | Reference |

| Various Cancer Cell Lines (Hypoxia) | Cytosol/Nucleus | 50 - 500 (extracellular) | Varies | [9][10] |

| Hepatocytes (Fed) | Cytosol | Not widely reported | ~15-30 | [11] |

| Hepatocytes (Starved) | Cytosol | Not widely reported | ~5-10 | [11] |

| Hepatocytes (Fed) | Mitochondria | Not widely reported | ~50-100 | [11] |

| Hepatocytes (Starved) | Mitochondria | Not widely reported | ~20-40 | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate connections within acetate metabolism and the methodologies used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Detailed Experimental Protocols

Measurement of Intracellular Acetyl-CoA Concentration

This protocol describes the quantification of acetyl-CoA from cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Methanol/Acetonitrile/Water (40:40:20) extraction solvent, chilled to -20°C

-

¹³C₂-acetyl-CoA internal standard

-

LC-MS system

Procedure:

-

Cell Culture and Harvest: Culture cells to the desired density. For suspension cells, pellet by centrifugation. For adherent cells, aspirate the medium and wash twice with ice-cold PBS.

-

Quenching and Extraction: Immediately add the ice-cold extraction solvent to the cell pellet or plate. Add a known amount of ¹³C₂-acetyl-CoA internal standard. Scrape adherent cells and transfer the lysate to a microfuge tube.

-

Lysis: Vortex the cell lysate vigorously for 1 minute and incubate at -20°C for 30 minutes to ensure complete lysis and protein precipitation.

-

Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

-

LC-MS Analysis: Analyze the extracted metabolites by LC-MS. Separate acetyl-CoA using a suitable column (e.g., C18) and detect using mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring the specific transitions for both endogenous acetyl-CoA and the ¹³C₂-acetyl-CoA internal standard.

-

Quantification: Calculate the concentration of acetyl-CoA by comparing the peak area ratio of endogenous acetyl-CoA to the internal standard against a standard curve.

Tracing Acetate Metabolism using ¹³C-Acetate

This protocol outlines a method for tracing the incorporation of acetate into downstream metabolites, such as fatty acids, using stable isotope labeling.

Materials:

-

Cultured cells

-

Culture medium containing ¹³C-labeled sodium acetate (e.g., [1,2-¹³C₂]acetate)

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Isotopic Labeling: Culture cells in a medium where standard sodium acetate is replaced with ¹³C-labeled sodium acetate for a defined period (e.g., 24 hours) to allow for incorporation into cellular metabolites.

-

Cell Harvest and Lipid Extraction: Harvest the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

-

Fatty Acid Derivatization: Saponify the extracted lipids to release free fatty acids. Convert the fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass spectra will reveal the incorporation of ¹³C atoms into the fatty acid chains.

-

Metabolic Flux Analysis: Analyze the mass isotopomer distribution of the fatty acids to determine the fractional contribution of acetate to the acetyl-CoA pool used for lipogenesis.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol describes how to assess the levels of specific histone acetylation marks at particular genomic loci.

Materials:

-

Cultured cells treated with or without acetate supplementation

-

Formaldehyde (B43269) for crosslinking

-

Buffers for cell lysis and chromatin shearing

-

Antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac)

-

Protein A/G magnetic beads

-

Buffers for washing and elution

-

qPCR or sequencing platform

Procedure:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-500 base pairs using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone acetylation mark of interest.

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated chromatin.

-

Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.

-

Analysis: Quantify the enrichment of specific DNA sequences by qPCR to determine the level of histone acetylation at target gene promoters or enhancers. Alternatively, perform high-throughput sequencing (ChIP-seq) to map the histone modification across the genome.

Therapeutic Implications and Future Directions

The heightened reliance of cancer cells on the ACSS2-mediated conversion of acetate to acetyl-CoA, particularly under the harsh conditions of the tumor microenvironment, presents a promising therapeutic window.[10] Inhibition of ACSS2 has been shown to impede tumor growth in preclinical models, highlighting its potential as a drug target.[10] Furthermore, understanding the role of acetate metabolism in neuronal function and dysfunction may open new avenues for the treatment of neurological disorders.

Future research should focus on elucidating the precise regulatory mechanisms governing ACSS2 activity and its subcellular localization. Developing more specific and potent inhibitors of ACSS2 is a key priority for translating these findings into clinical applications. Additionally, exploring the interplay between acetate metabolism and other metabolic pathways will provide a more holistic understanding of cellular bioenergetics and its role in disease.

Conclusion

The biological functions of acetyl-CoA derived from acetate are integral to cellular homeostasis and adaptation to metabolic stress. From fueling lipid synthesis for membrane biogenesis to epigenetically regulating gene expression through histone acetylation, this once-overlooked pathway is now at the forefront of metabolic research. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of acetate metabolism and harness its therapeutic potential. As our understanding of this critical metabolic axis deepens, so too will our ability to develop novel strategies for treating a range of diseases, including cancer and neurological disorders.

References

- 1. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-CoA synthetases ACSS1 and ACSS2 are 4-hydroxytamoxifen responsive factors that promote survival in tamoxifen treated and estrogen deprived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Local histone acetylation by ACSS2 promotes gene transcription for lysosomal biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in the properties of cytosolic acetyl-CoA carboxylase studied in cold-clamped liver samples from fed, starved and starved-refed rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Discovery and Synthesis of Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and synthesis of three key acetic acid derivatives: acetylsalicylic acid (aspirin), N-acetyl-p-aminophenol (acetaminophen), and vinyl acetate (B1210297). The document details the seminal synthetic routes, experimental protocols, and quantitative data to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Acetylsalicylic Acid (Aspirin)

Historical Discovery

The therapeutic properties of salicylate-containing plants like the willow tree have been known for millennia. In the 19th century, chemists isolated salicylic (B10762653) acid, which, despite its analgesic and anti-inflammatory effects, caused significant gastric irritation. The breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to produce acetylsalicylic acid, a less irritating and more palatable alternative. This synthesis marked a pivotal moment in the history of pharmaceuticals, leading to the commercialization of Aspirin (B1665792)® in 1899 and laying the foundation for the modern pharmaceutical industry.[1]

Synthesis Pathway

The synthesis of aspirin is a two-step process. The first step is the synthesis of the precursor, salicylic acid, via the Kolbe-Schmitt reaction. The second step involves the acetylation of salicylic acid to yield acetylsalicylic acid.

The Kolbe-Schmitt reaction, developed by Hermann Kolbe and later refined by Rudolf Schmitt, is a carboxylation reaction of phenol (B47542).[2] In this reaction, sodium phenoxide is heated with carbon dioxide under pressure, followed by acidification to produce salicylic acid.[2]

The hydroxyl group of salicylic acid is acetylated using acetic anhydride (B1165640), typically with an acid catalyst such as sulfuric or phosphoric acid, to produce acetylsalicylic acid and acetic acid as a byproduct.

Experimental Protocols

Materials:

-

Phenol

-

Sodium hydroxide

-

Carbon dioxide

-

Sulfuric acid

-

Water

Procedure:

-

Sodium phenoxide is prepared by treating phenol with an aqueous solution of sodium hydroxide.

-

The sodium phenoxide is thoroughly dried.

-

The dry sodium phenoxide is placed in a high-pressure autoclave and heated to 125°C.

-

Carbon dioxide is introduced into the autoclave at a pressure of 100 atm.

-

The reaction is allowed to proceed for several hours.

-

After cooling, the product, sodium salicylate, is dissolved in water.

-

The aqueous solution is then acidified with sulfuric acid to precipitate salicylic acid.

-

The crude salicylic acid is purified by recrystallization from hot water.

Materials:

-

Salicylic acid (2.0 g)

-

Acetic anhydride (5.0 mL)

-

Concentrated sulfuric acid (5 drops)

-

Deionized water

Procedure:

-

Place 2.0 g of salicylic acid in a 125 mL Erlenmeyer flask.

-

In a fume hood, add 5.0 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric acid.

-

Swirl the flask gently until the salicylic acid dissolves.

-

Heat the flask gently in a water bath at 70-80°C for 10 minutes.

-

Allow the flask to cool to room temperature, during which crystals of aspirin should begin to form.

-

To the cooled mixture, add 20 drops of deionized water to hydrolyze any excess acetic anhydride.

-

Add 50 mL of cold water to the flask and cool the mixture in an ice bath for 10 minutes to complete crystallization.

-

Collect the aspirin crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

The crude product can be purified by recrystallization. Dissolve the crystals in a minimum amount of warm ethanol and then add warm water until the solution becomes cloudy. Cool the solution to induce recrystallization.

-

Collect the purified crystals by vacuum filtration and allow them to air dry.

Quantitative Data

| Parameter | Salicylic Acid (Kolbe-Schmitt) | Acetylsalicylic Acid (Aspirin) |

| Reaction Conditions | ||

| Temperature | 125°C | 70-80°C |

| Pressure | 100 atm | Atmospheric |

| Catalyst | - | H₂SO₄ or H₃PO₄ |

| Physical Properties | ||

| Melting Point | 158-161°C | 138-140°C |

| Yield | ||

| Theoretical Yield | High | ~2.6 g (from 2.0 g salicylic acid) |

| Reported % Yield | Varies based on conditions | 60-70% (typical for lab synthesis) |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, ppm) | Aromatic H: 6.9-7.9, OH: ~11 | CH₃: 2.36, Aromatic H: 7.1-8.1, COOH: ~11.77[3] |

| ¹³C NMR (CDCl₃, ppm) | Aromatic C: 115-162, COOH: ~174 | CH₃: 21.0, Aromatic C: 122-151, C=O (ester): 169.6, C=O (acid): 170.2[4] |

| IR (cm⁻¹) | O-H (acid): 2500-3300 (broad), C=O: ~1655 | O-H (acid): 2500-3300 (broad), C=O (ester): ~1750, C=O (acid): ~1680 |

N-acetyl-p-aminophenol (Acetaminophen)

Historical Discovery

Acetanilide (B955), the precursor to acetaminophen (B1664979), was first used medically in 1886. However, its toxicity, particularly its tendency to cause methemoglobinemia, led to a search for safer alternatives. In 1877, Harmon Northrop Morse synthesized acetaminophen at Johns Hopkins University. It was not until the late 1940s that the analgesic properties of acetaminophen were fully recognized, and it was marketed as a safer alternative to acetanilide and phenacetin, which was also found to have adverse side effects.[5]

Synthesis Pathway

The classical and most common laboratory synthesis of acetaminophen involves the acetylation of 4-aminophenol (B1666318). The 4-aminophenol precursor is typically synthesized from phenol.

The synthesis of 4-aminophenol from phenol is a two-step process involving nitration followed by reduction.

The amino group of 4-aminophenol is acetylated with acetic anhydride to form acetaminophen.

Experimental Protocols

Materials:

-

Nitrobenzene (B124822) (10 g)

-

Ammonium (B1175870) chloride solution (0.0550 M)

-

Zinc powder (12 g)

-

Sulfuric acid

Procedure:

-

In a glass reactor, add 10 g of nitrobenzene to a 0.0550 M ammonium chloride solution.

-

Add 12 g of zinc powder to the solution while stirring. The reduction of nitrobenzene is an exothermic reaction, and the temperature will rise to 60-65°C.

-

After the initial reaction subsides, the intermediate phenylhydroxylamine is rearranged to 4-aminophenol by the addition of sulfuric acid.

-

The product, 4-aminophenol, can be isolated and purified by crystallization.

Materials:

-

4-aminophenol (3.0 g)

-

Acetic anhydride (4.0 mL)

-

Deionized water

Procedure:

-

Weigh out 3.0 g of 4-aminophenol and place it in a 100 mL round-bottom flask.

-

Add 10 mL of deionized water to the flask.

-

In a fume hood, add 4.0 mL of acetic anhydride to the flask.

-

Heat the reaction mixture in a water bath at approximately 85°C for 15-20 minutes with occasional swirling.

-

Cool the flask in an ice bath to induce crystallization of the crude acetaminophen.

-

Collect the crude product by vacuum filtration.

-

Purify the crude acetaminophen by recrystallization. Dissolve the solid in a minimal amount of hot deionized water (approximately 10 mL of water per 1 g of crude product).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration and allow them to air dry.

Quantitative Data

| Parameter | 4-Aminophenol (from Nitrobenzene) | Acetaminophen |

| Reaction Conditions | ||

| Temperature | 60-65°C (initial), then varied | ~85°C |

| Pressure | Atmospheric | Atmospheric |

| Catalyst | - | - |

| Physical Properties | ||

| Melting Point | 186-189°C | 169-172°C[6] |

| Yield | ||

| Reported % Yield | 45-48% | 40-50% (typical for lab synthesis) |

| Spectroscopic Data | ||

| ¹H NMR (DMSO-d₆, ppm) | Aromatic H: 6.4-6.6, NH₂: ~4.4, OH: ~8.4 | CH₃: 2.0, Aromatic H: 6.7-7.4, NH: 9.6, OH: 9.2 |

| IR (cm⁻¹) | N-H stretch: 3200-3400, O-H stretch: 3200-3600 (broad) | N-H stretch: ~3325, O-H stretch: ~3150 (broad), C=O: ~1654 |

Vinyl Acetate

Historical Discovery

Vinyl acetate was first prepared in 1912 by Fritz Klatte in Germany. The early synthesis involved the addition of acetic acid to acetylene (B1199291) using a mercury(II) salt as a catalyst.[7] This method was the primary industrial route for many years. However, due to the hazards associated with mercury catalysts and the high cost of acetylene, a new process based on the reaction of ethylene, acetic acid, and oxygen was developed in the 1960s. This ethylene-based process is now the dominant method for vinyl acetate production.[1][7]

Synthesis Pathways

The historical synthesis of vinyl acetate involves the vapor-phase reaction of acetylene and acetic acid over a zinc acetate catalyst supported on activated carbon.[2]

The modern industrial synthesis of vinyl acetate is a vapor-phase reaction of ethylene, acetic acid, and oxygen over a palladium-gold catalyst.[2]

Experimental Protocols

Materials:

-

Acetylene gas

-

Glacial acetic acid

-

Zinc acetate on activated carbon catalyst

Procedure:

-

A fixed-bed reactor is packed with the zinc acetate on activated carbon catalyst.

-

The reactor is heated to 170-210°C.

-

A vapor-phase mixture of acetylene and acetic acid is passed through the reactor.

-

The product stream, containing vinyl acetate, unreacted starting materials, and byproducts, is cooled to condense the liquid products.

-

The crude vinyl acetate is purified by distillation to remove unreacted acetic acid and other impurities.

A laboratory-scale setup for the ethylene-based synthesis is complex and typically involves a continuous flow reactor. The following is a generalized description of the process.

Materials:

-

Ethylene gas

-

Acetic acid

-

Oxygen gas

-

Palladium-gold supported catalyst

Procedure:

-

A fixed-bed or fluidized-bed reactor is loaded with the palladium-gold catalyst.

-

The reactor is heated to 175-200°C and pressurized to 5-9 bar.[1][7]

-

A gaseous feed of ethylene, acetic acid vapor, and oxygen is continuously passed through the reactor.

-

The effluent gas stream is cooled to condense the vinyl acetate and unreacted acetic acid.

-

The liquid product is separated from the unreacted gases.

-

The crude vinyl acetate is purified by a series of distillations to remove water, unreacted acetic acid, and byproducts like acetaldehyde.

Quantitative Data

| Parameter | Vinyl Acetate (Acetylene Route) | Vinyl Acetate (Ethylene Route) |

| Reaction Conditions | ||

| Temperature | 170-210°C | 175-200°C[1][7] |

| Pressure | Atmospheric | 5-9 bar[1][7] |

| Catalyst | Zinc acetate on activated carbon | Palladium-gold on a support |

| Physical Properties | ||

| Boiling Point | 72.7°C | 72.7°C |

| Yield | ||

| Selectivity | ~93-99% based on acetylene | High, with CO₂ as a major byproduct |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, ppm) | CH₃: 2.11, =CH₂: 4.58 (dd), 4.88 (dd), =CH: 7.27 (dd) | CH₃: 2.11, =CH₂: 4.58 (dd), 4.88 (dd), =CH: 7.27 (dd) |

| IR (cm⁻¹) | C=O: ~1760, C=C: ~1645 | C=O: ~1760, C=C: ~1645[8] |

References

- 1. acs.org [acs.org]

- 2. Vinyl acetate: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. NMR Spectrum of Aspirin | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 6. researchgate.net [researchgate.net]

- 7. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Acetic Acid's Interaction with Nucleic Acids: A Technical Guide to DNA Denaturation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between acetic acid and nucleic acids, with a primary focus on the mechanism of DNA denaturation. The following sections detail the underlying chemical principles, present available quantitative data, outline experimental protocols for analysis, and provide visual representations of the key processes involved. This document is intended to be a valuable resource for professionals in research and drug development who are investigating the effects of acidic environments on the stability and structure of DNA.

Introduction: The Dual Role of Acetic Acid in Nucleic Acid Chemistry

Acetic acid (CH₃COOH), a weak organic acid, plays a significant role in various biochemical processes and laboratory protocols involving nucleic acids. Its interactions are multifaceted, ranging from its use as a denaturing agent to its indirect influence on chromatin structure through metabolic pathways. Understanding these interactions is crucial for applications such as in situ hybridization, DNA extraction, and the study of DNA stability under different physiological and pathological conditions.

The primary interaction of acetic acid with DNA, particularly at lower pH values, is the induction of denaturation. This process involves the disruption of the hydrogen bonds that hold the two strands of the DNA double helix together, leading to their separation. Furthermore, acidic conditions can promote depurination, a process where purine (B94841) bases (adenine and guanine) are cleaved from the deoxyribose sugar backbone, potentially leading to strand cleavage and loss of genetic information.

Beyond direct denaturation, acetate (B1210297), the conjugate base of acetic acid, is a key metabolite that can be converted to acetyl-CoA. Acetyl-CoA is the acetyl group donor for histone acetylation, a critical epigenetic modification that influences chromatin structure and gene expression. While this guide focuses on the direct interaction and denaturation, this metabolic role highlights the broader biological relevance of acetate in nucleic acid function.

The Mechanism of Acetic Acid-Induced DNA Denaturation

The stability of the DNA double helix is maintained by a combination of hydrogen bonds between complementary base pairs and stacking interactions between adjacent bases. Acetic acid, by lowering the pH of the solution, disrupts this stability through the protonation of nitrogenous bases.

The denaturation process can be summarized in the following steps:

-

Protonation of Bases: The nitrogen atoms in the purine and pyrimidine (B1678525) bases are susceptible to protonation at acidic pH. This is particularly true for the N3 of adenine (B156593) and N7 of guanine.

-

Disruption of Hydrogen Bonds: The addition of a proton to these nitrogen atoms alters their hydrogen bonding capabilities. This disruption weakens the Watson-Crick base pairing that holds the two DNA strands together[1][2].

-

Strand Separation: As the hydrogen bonds are destabilized, the two DNA strands begin to unwind and separate, a process known as denaturation or melting.

A significant consequence of acidic denaturation is depurination . The protonation of purine bases, especially at the N7 position of guanine, weakens the N-glycosidic bond that links the base to the deoxyribose sugar. This can lead to the hydrolytic cleavage of this bond and the release of the purine base, creating an apurinic (AP) site in the DNA strand[3][4][5]. These AP sites can be mutagenic and can lead to strand breaks.

Below is a diagram illustrating the mechanism of acid-induced DNA denaturation and subsequent depurination.

References

Glacial Acetic Acid: A Comprehensive Technical Guide to its Solvent Properties

For Researchers, Scientists, and Drug Development Professionals

Glacial acetic acid, the anhydrous or water-free form of acetic acid (CH₃COOH), is a cornerstone solvent and reagent in both industrial and laboratory settings.[1][2] Its distinct physicochemical properties make it a versatile medium for a wide array of chemical reactions and processes. The term "glacial" is derived from its tendency to form ice-like crystals at temperatures just below room temperature, specifically at about 16.6°C (61.9°F).[3][4][5] This guide provides an in-depth exploration of the solvent characteristics of glacial acetic acid, offering valuable insights for professionals in research, chemical synthesis, and drug development.

Core Physicochemical Properties

The utility of glacial acetic acid as a solvent is fundamentally governed by its physical and chemical properties. It is a colorless liquid with a characteristic pungent, vinegar-like odor.[3][5][6][7] Its status as a polar protic solvent is central to its behavior, enabling it to dissolve a broad spectrum of compounds.[3][8][9][10]

Table 1: Physicochemical Properties of Glacial Acetic Acid

| Property | Value | Source(s) |

| Molecular Formula | CH₃COOH | [5][8][11] |

| Molar Mass | 60.052 g·mol⁻¹ | [5][8][11] |

| Appearance | Clear, colorless liquid or crystalline solid | [5][6][11] |

| Melting Point | 16-17 °C (61-62 °F) | [5][8] |

| Boiling Point | 118-119 °C (244-246 °F) | [8] |

| Density | ~1.049 g/cm³ (liquid at 25°C) | [5][6][8] |

| pKa (in water) | 4.76 | [4][5][8] |

| Dielectric Constant (ε) | 6.2 | [8][12][13][14] |

| Flash Point | ~39-40 °C (102.2-104 °F) | [5][6][7] |

Solvent Characteristics and Miscibility

Glacial acetic acid's effectiveness as a solvent stems from its hydrophilic (polar) protic nature, similar to water and ethanol.[4][8] Its moderate dielectric constant of 6.2 allows it to dissolve not only polar compounds like inorganic salts and sugars but also non-polar compounds such as oils.[8]

Key solvency features include:

-

Polar Protic Nature : The presence of a hydroxyl (-OH) group allows it to act as a hydrogen bond donor, which is crucial for solvating anions and participating in reactions.[3]

-

Autoionization : Like water, glacial acetic acid undergoes autoionization, although to a lesser extent. This self-ionization is represented by the equilibrium: 2CH₃COOH ⇌ CH₃COOH₂⁺ + CH₃COO⁻.[15][16]

-

Broad Miscibility : It is miscible with a wide range of both polar and non-polar solvents, including water, ethanol, ether, chloroform, and hexane.[8][9] However, its miscibility with longer-chain alkanes (starting with octane) is limited.[8] This broad miscibility makes it a valuable co-solvent or reaction medium for reactants with differing polarities.

Role in Chemical Reactions and Synthesis

Glacial acetic acid is not merely an inert medium; it often plays an active role as a reactant, catalyst, or dehydrating agent.[17][18][19]

3.1. Acid-Catalyzed Reactions As an acid, it serves as a proton donor, catalyzing reactions such as esterification, hydrolysis, and rearrangements.[3][17] In Fischer esterification, it reacts with alcohols to form esters, often acting as both the solvent and the acetyl source.[3][17]

3.2. Oxidation Reactions It is a preferred solvent for many oxidation reactions, capable of dissolving both organic substrates and inorganic oxidizing agents.[18] For instance, it is used with agents like chromium trioxide (in Jones oxidation) or sodium dichromate to oxidize alcohols to ketones or aldehydes.[18][20] In these processes, it provides an acidic environment that can stabilize intermediates and facilitate the reaction.[18][20]

3.3. Acetylation Reactions Glacial acetic acid can serve as an acetylating agent, introducing an acetyl group into molecules like alcohols and amines, a fundamental transformation in organic synthesis.[17][21]

3.4. Non-Aqueous Titrations In analytical chemistry, glacial acetic acid is a critical solvent for the titration of weakly alkaline substances.[8][22] Because it is a much weaker base than water, it enhances the basicity of weak bases, allowing them to be titrated with strong acids like perchloric acid dissolved in acetic acid.[8][23][24] This "levelling effect" is crucial for the quantification of many pharmaceutical compounds.[25]

Figure 1: Logical workflow for non-aqueous titration in glacial acetic acid.

Applications in Drug Development and Pharmaceuticals

The versatile solvent properties of glacial acetic acid make it indispensable in the pharmaceutical industry.[21][26]

-

API Synthesis : It is widely used as a solvent and reagent in the synthesis of Active Pharmaceutical Ingredients (APIs).[10][18][21] For example, it is employed in the production of acetylated derivatives like aspirin.[21]

-

Drug Formulation : In drug formulations, it can act as a solvent to dissolve APIs for incorporation into liquid dosage forms like syrups or injectables.[21][26]

-

pH Regulation : Maintaining optimal pH is critical for drug stability and efficacy.[21] Glacial acetic acid is used to adjust the pH of formulations, ensuring the active ingredients remain stable and effective over their shelf life.[21][26]

-

Analytical Techniques : It serves as a component of the mobile phase in analytical methods like High-Performance Liquid Chromatography (HPLC) for the separation and quality control of pharmaceutical products.[3][21]

Figure 2: Relationship between properties and applications of glacial acetic acid.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. Below are exemplary protocols for common laboratory procedures involving glacial acetic acid.

5.1. Protocol: Determination of Compound Solubility

This protocol outlines a general method for determining the solubility of a solid compound in glacial acetic acid at a specific temperature.

-

Preparation : Place a known volume (e.g., 10 mL) of glacial acetic acid into a jacketed glass vessel maintained at a constant temperature (e.g., 25°C) using a circulating water bath.

-

Addition of Solute : Add a pre-weighed amount of the compound to the solvent while stirring continuously with a magnetic stirrer.

-

Equilibration : Allow the mixture to stir for a set period (e.g., 24 hours) to ensure equilibrium is reached. Observe the solution for any undissolved solid.

-

Saturation Check : If all the solid dissolves, add another known amount and repeat step 3. Continue this process until a saturated solution is achieved (i.e., excess solid remains undissolved).

-

Sample Collection : Once equilibrium in the saturated solution is reached, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

-

Quantification : Determine the concentration of the dissolved compound in the collected sample using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

-

Calculation : Express the solubility in appropriate units, such as g/100 mL or mol/L.

Figure 3: Experimental workflow for determining compound solubility.

5.2. Protocol: Non-Aqueous Titration of a Weak Base

This protocol describes the assay of a weakly basic substance using perchloric acid as the titrant in a glacial acetic acid medium.

-

Titrant Preparation (0.1 N Perchloric Acid) : Mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride (B1165640) (to react with residual water) and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.[25]

-

Standardization : Accurately weigh a known amount of primary standard potassium hydrogen phthalate (B1215562) (KHP), dissolve it in glacial acetic acid, add a few drops of crystal violet indicator, and titrate with the prepared perchloric acid solution until the color changes from violet to blue-green. Calculate the normality of the titrant.

-

Sample Preparation : Accurately weigh a quantity of the weakly basic analyte and dissolve it in a suitable volume of glacial acetic acid.

-

Titration : Add 2-3 drops of crystal violet indicator to the sample solution. Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint observed during standardization.

-

Calculation : Calculate the purity or content of the analyte based on the volume of titrant consumed.

Safety and Handling

Glacial acetic acid is a corrosive and flammable liquid that requires careful handling.[6][7][27]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (nitrile is recommended), safety goggles or a face shield, and a lab coat.[27][28][29]

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the pungent and corrosive vapors.[27][28]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[27][28] Keep it separated from incompatible materials such as strong oxidizing agents, strong bases, and metals.[27][29][30]

-

Spill Response : In case of a spill, evacuate the area. Use absorbent materials to contain the spill and neutralize with a weak base like sodium bicarbonate before cleanup.[27]

-

First Aid : In case of skin contact, flush immediately with plenty of water for at least 15 minutes.[27][28] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[27][31] If inhaled, move to fresh air.[27][28]

By understanding its fundamental properties and adhering to strict safety protocols, researchers and drug development professionals can effectively harness the unique solvent capabilities of glacial acetic acid for scientific innovation.

References

- 1. Glacial Acetic Acid Uses in Pharma & Chemical | Advent [adventchembio.com]

- 2. Glacial vs Acetic Acid: Uses, Benefits & Safety | Advent [adventchembio.com]

- 3. Understanding the Properties of Glacial Acetic Acid as a Solvent in Chemical Reactions [ysxlglacialaceticacid.com]

- 4. What Is Glacial Acetic Acid? [thoughtco.com]

- 5. benchchem.com [benchchem.com]

- 6. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GLACIAL ACETIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. Acetic acid - Wikipedia [en.wikipedia.org]

- 9. Sixty Solvents [chem.rochester.edu]

- 10. What is the mechanism of Acetic Acid, Glacial? [synapse.patsnap.com]

- 11. What is Glacial Acetic Acid - Properties & Specifications [wanwei-pva.com]

- 12. americanelements.com [americanelements.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]

- 15. Other solvents also undergo autoionization. (a) Write a chemical equation.. [askfilo.com]

- 16. homework.study.com [homework.study.com]

- 17. How Glacial Acetic Acid Affects Reaction Mechanisms in Organic Chemistry [eureka.patsnap.com]

- 18. How Glacial Acetic Acid Supports Oxidation Reaction Pathways [eureka.patsnap.com]

- 19. why is glacial acetic acid used in this reaction [ysxlglacialaceticacid.com]

- 20. physicsforums.com [physicsforums.com]

- 21. Applications of Glacial Acetic Acid in Pharmaceutical Industry and Drug Formulation [ysxlglacialaceticacid.com]

- 22. pharmdguru.com [pharmdguru.com]

- 23. pharmaguru.co [pharmaguru.co]

- 24. digicollections.net [digicollections.net]

- 25. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 26. Exploring the Role of Glacial Acetic Acid in Pharmaceutical Applications and Its Importance [ysxlglacialaceticacid.com]

- 27. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 28. glacial acetic acid safety [ysxlglacialaceticacid.com]

- 29. Glacial Acetic Acid Safety Notes - 2011.igem.org [2011.igem.org]

- 30. uwaterloo.ca [uwaterloo.ca]

- 31. spectrumchemical.com [spectrumchemical.com]

The Role of Acetate in Epigenetic Regulation and Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetate (B1210297), a short-chain fatty acid, has emerged as a critical signaling molecule that directly links cellular metabolism with epigenetic regulation. Traditionally viewed as a primary carbon source for biosynthesis and energy production, recent evidence has illuminated its profound role in modulating histone acetylation, a key epigenetic modification that governs gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms by which acetate influences the epigenome, with a particular focus on its conversion to acetyl-CoA and the subsequent impact on histone acetylation dynamics. We will detail the pivotal role of Acetyl-CoA Synthetase 2 (ACSS2), present quantitative data on the effects of acetate on histone modifications, and provide comprehensive experimental protocols for studying these processes. This guide is intended to be a valuable resource for researchers and drug development professionals investigating the intersection of metabolism and epigenetics, particularly in the context of diseases such as cancer.

Introduction to Acetate as an Epigenetic Modulator

Epigenetic modifications are heritable changes in gene function that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation, histone modifications, and non-coding RNAs, play a crucial role in regulating gene expression and cellular phenotype. Histone acetylation is a dynamic and reversible post-translational modification that occurs on the lysine (B10760008) residues of histone tails. This process is central to chromatin remodeling; the addition of an acetyl group by histone acetyltransferases (HATs) neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with transcriptional activation. Conversely, the removal of acetyl groups by histone deacetylases (HDACs) results in a more condensed chromatin structure (heterochromatin) and transcriptional repression.

The availability of acetyl-CoA, the sole acetyl group donor for histone acetylation, is a critical determinant of the epigenetic landscape. While traditionally thought to be primarily derived from glucose metabolism in the mitochondria, a growing body of evidence highlights the importance of a distinct nucleocytoplasmic pool of acetyl-CoA generated from acetate.[1][2] Acetate is a ubiquitous metabolite derived from various sources, including diet, gut microbiota fermentation, and cellular metabolism.[3] In recent years, acetate has garnered significant attention as a key epigenetic regulator, particularly in the context of cancer and metabolic stress.[4][5] Cancer cells, for instance, often exhibit altered metabolic pathways and can utilize acetate as an alternative carbon source to fuel their growth and survival, in part by influencing histone acetylation and gene expression programs.[4][5][6]

The Core Mechanism: From Acetate to Histone Acetylation

The conversion of acetate into a usable substrate for histone acetylation is a two-step enzymatic process that primarily occurs in the cytoplasm and nucleus. This pathway is of particular importance under conditions of metabolic stress, such as hypoxia or glucose limitation, where the production of acetyl-CoA from glycolysis is compromised.[7]

The Central Role of Acetyl-CoA Synthetase 2 (ACSS2)

The key enzyme in this pathway is Acetyl-CoA Synthetase 2 (ACSS2), a member of the acyl-CoA synthetase family.[7] Unlike its mitochondrial counterpart, ACSS1, ACSS2 is localized to the cytoplasm and, crucially, the nucleus.[7] This subcellular localization allows ACSS2 to directly fuel the nuclear acetyl-CoA pool for histone acetylation. The enzymatic reaction catalyzed by ACSS2 is as follows:

Acetate + ATP + CoA -> Acetyl-CoA + AMP + PPi

Under conditions of metabolic stress, ACSS2 can be upregulated and translocated to the nucleus, where it captures acetate to generate acetyl-CoA.[8] This localized production of acetyl-CoA is essential for maintaining histone acetylation at specific gene promoters, thereby influencing the expression of genes involved in critical cellular processes such as autophagy, lysosomal biogenesis, and cell survival.[8]

Signaling Pathway of Acetate-Mediated Histone Acetylation

The signaling cascade from extracellular acetate to the acetylation of histones is a direct and elegant mechanism linking nutrient availability to epigenetic regulation. The pathway can be summarized as follows:

-

Acetate Uptake: Extracellular acetate is transported into the cell.

-

Conversion to Acetyl-CoA: In the nucleus and cytoplasm, ACSS2 catalyzes the conversion of acetate, ATP, and Coenzyme A into acetyl-CoA.

-

Histone Acetylation: Nuclear acetyl-CoA is then utilized by histone acetyltransferases (HATs) to acetylate lysine residues on histone tails.

-

Gene Regulation: The resulting changes in histone acetylation alter chromatin structure and modulate the expression of target genes.

This pathway is particularly critical for cancer cells, which often thrive in hypoxic and nutrient-poor microenvironments. By utilizing acetate, these cells can sustain the necessary levels of histone acetylation to drive pro-survival gene expression programs.[6][7]

References

- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 3. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. benchchem.com [benchchem.com]

In Vitro Antimicrobial Properties of Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vitro antimicrobial properties of acetic acid. Acetic acid, a simple carboxylic acid, has a long history of use as a disinfectant and food preservative. This document synthesizes current scientific findings on its mechanisms of action, efficacy against a broad spectrum of pathogenic microorganisms, and its impact on microbial signaling pathways. Detailed experimental protocols for evaluating its antimicrobial activity are also provided to support further research and development in this area.

Mechanism of Antimicrobial Action

The primary antimicrobial activity of acetic acid is attributed to its undissociated form (CH₃COOH), which is lipid-soluble and can readily diffuse across the microbial cell membrane. Once inside the cytoplasm, which has a near-neutral pH, the acetic acid molecule dissociates, releasing protons (H⁺) and acetate (B1210297) anions (CH₃COO⁻). This leads to a cascade of disruptive events:

-

Cytoplasmic Acidification: The accumulation of protons overwhelms the cell's natural pH-regulating mechanisms, leading to a rapid decrease in intracellular pH. This acidification inhibits the function of pH-sensitive enzymes and metabolic processes, ultimately disrupting cellular function.

-

Disruption of Membrane Potential: The influx of protons can disrupt the proton motive force across the cell membrane, which is crucial for ATP synthesis, nutrient transport, and motility. Some studies suggest that acetic acid can cause hyperpolarization of the bacterial cell membrane, hampering ion flux and intracellular signaling.[1]

-

Anion Accumulation: The buildup of acetate anions within the cytoplasm can lead to osmotic stress and toxicity.

Data Presentation: In Vitro Efficacy of Acetic Acid

The antimicrobial efficacy of acetic acid is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The following tables summarize the reported MIC and MBC values of acetic acid against a range of pathogenic bacteria and fungi. It is important to note that these values can vary depending on the specific strain, inoculum size, growth medium, and experimental conditions.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of Acetic Acid against Bacteria

| Microorganism | Strain | MIC (% v/v) | MBC (% v/v) | Reference(s) |

| Pseudomonas aeruginosa | PAW1 (XDR) | 0.156 | - | [2] |

| Pseudomonas aeruginosa | Colistin-Resistant | 0.039 - 0.078 | - | [3] |

| Staphylococcus aureus | ATCC 29213 (MSSA) | - | - | [1] |

| Staphylococcus aureus | USA300 LAC* (MRSA) | - | - | [1] |

| Staphylococcus aureus | Multidrug-Resistant | 0.78 | 1.56 | [4] |

| Escherichia coli | Multidrug-Resistant | 0.78 | 1.56 | [4] |

| Klebsiella sp. | Multidrug-Resistant | 0.78 | 1.56 | [4] |

Table 2: Minimum Inhibitory Concentration of Acetic Acid against Candida Species

| Microorganism | Strain(s) | MIC (mM) at pH 4.0 | Reference(s) |

| Candida albicans | SC5314, CaVG674, CaVG677 | ~10-20 | [5] |

| Candida glabrata | CBS138, BG2, VG281, VG99, VG16 | ~20-40 | [5] |

Time-Kill Kinetics

Time-kill assays provide a dynamic view of antimicrobial activity, showing the rate of microbial killing over time.

Table 3: Time-Kill Assay Data for Acetic Acid

| Microorganism | Acetic Acid Concentration | Time | Log₁₀ Reduction (CFU/mL) | Reference(s) |